2-Benzyl-5-(3-butenyl)-1H-pyrrole
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Overview
Description
2-Benzyl-5-(3-butenyl)-1H-pyrrole: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. The compound this compound is notable for its unique structure, which includes a benzyl group at the second position and a butenyl group at the fifth position of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-(3-butenyl)-1H-pyrrole can be achieved through various synthetic routes. One common method involves the reaction of a suitable pyrrole precursor with benzyl and butenyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrrole ring attacks the electrophilic carbon of the halide, resulting in the formation of the desired product.
Example Reaction:
Starting Materials: Pyrrole, benzyl chloride, 3-butenyl bromide
Reagents: Sodium hydride (NaH), dimethylformamide (DMF)
Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen) at room temperature.
Reaction Scheme:
Pyrrole+Benzyl chloride+3-Butenyl bromideNaH, DMFthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(3-butenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and butenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: LiAlH4 in anhydrous ether
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives
Reduction: Formation of reduced pyrrole derivatives
Substitution: Formation of halogenated pyrrole derivatives
Scientific Research Applications
2-Benzyl-5-(3-butenyl)-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(3-butenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1H-pyrrole: Lacks the butenyl group at the fifth position.
5-(3-Butenyl)-1H-pyrrole: Lacks the benzyl group at the second position.
2-Phenyl-5-(3-butenyl)-1H-pyrrole: Has a phenyl group instead of a benzyl group at the second position.
Uniqueness
2-Benzyl-5-(3-butenyl)-1H-pyrrole is unique due to the presence of both benzyl and butenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-benzyl-5-but-3-enyl-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-9-14-10-11-15(16-14)12-13-7-5-4-6-8-13/h2,4-8,10-11,16H,1,3,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQEFLMZSFRIQTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(N1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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